molecular formula C9H12INS B11802061 5-(tert-Butylthio)-2-iodopyridine

5-(tert-Butylthio)-2-iodopyridine

Cat. No.: B11802061
M. Wt: 293.17 g/mol
InChI Key: YVFJOOBCGSOVKC-UHFFFAOYSA-N
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Description

5-(tert-Butylthio)-2-iodopyridine: is an organosulfur compound that features both a tert-butylthio group and an iodine atom attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed cross-coupling reaction, where a pyridine derivative is reacted with a tert-butylthiol and an iodine source under specific conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of 5-(tert-Butylthio)-2-iodopyridine may involve similar synthetic routes but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions: 5-(tert-Butylthio)-2-iodopyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The tert-butylthio group can be oxidized to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiols.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (THF) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

    Substitution Reactions: Products include various substituted pyridines.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include thiols and other reduced forms.

Scientific Research Applications

Chemistry: 5-(tert-Butylthio)-2-iodopyridine is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its ability to undergo various chemical transformations allows for the creation of molecules with diverse biological activities .

Industry: In the materials science industry, this compound can be used to create functional materials, such as polymers and dyes, with specific properties .

Mechanism of Action

The mechanism of action of 5-(tert-Butylthio)-2-iodopyridine depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the pyridine ring. In oxidation reactions, the tert-butylthio group can be converted to sulfoxides or sulfones, altering the compound’s reactivity and properties .

Comparison with Similar Compounds

Uniqueness: 5-(tert-Butylthio)-2-iodopyridine’s combination of a tert-butylthio group and an iodine atom provides a unique reactivity profile, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H12INS

Molecular Weight

293.17 g/mol

IUPAC Name

5-tert-butylsulfanyl-2-iodopyridine

InChI

InChI=1S/C9H12INS/c1-9(2,3)12-7-4-5-8(10)11-6-7/h4-6H,1-3H3

InChI Key

YVFJOOBCGSOVKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=CN=C(C=C1)I

Origin of Product

United States

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